4-(3-アセチルアミノフェニル)フェノール

説明

クドラキサントン D は、クワ科の植物であるCudrania tricuspidataの根から抽出された天然のキサントン化合物です。 この化合物は、抗炎症作用、神経保護作用、抗酸化作用で知られています 。 特に乾癬やその他の炎症性皮膚疾患の治療における潜在的な治療効果について研究されています .

2. 製法

合成経路と反応条件: クドラキサントン D は、Cudrania tricuspidataの根に見られる前駆体化合物を用いた様々な化学反応によって合成することができます。 抽出プロセスには通常、有機溶媒を用いて植物材料から化合物を分離することが含まれます .

工業生産方法: 工業的な設定では、クドラキサントン D の生産には、大規模な抽出と精製プロセスが含まれます。Cudrania tricuspidataの根は収穫され、乾燥され、細かい粉末に粉砕されます。 この粉末は、次に溶媒抽出にかけられ、その後クロマトグラフィー技術を使用して化合物を精製します .

3. 化学反応解析

反応の種類: クドラキサントン D は、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応は、化合物の構造を修飾し、薬理作用を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤は、制御された条件下でクドラキサントン D を酸化するのに使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、化合物を還元するために使用されます。

主な生成物: これらの反応から生成される主な生成物には、様々なクドラキサントン D の誘導体があり、生物活性が強化または変更されている可能性があります .

科学的研究の応用

化学: キサントンの化学的性質と反応性を研究するための貴重な化合物として役立ちます。

生物学: クドラキサントン D は、細胞プロセスとシグナル伝達経路に対する影響を理解するために研究で使用されます。

作用機序

クドラキサントン D は、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症作用: STAT1 のリン酸化と NF-kB の核内移行を阻害し、CCL17、IL-1β、IL-6、IL-8 などの炎症性サイトカインの発現を抑制します.

6. 類似化合物の比較

クドラキサントン D は、その特有の分子構造と薬理作用により、キサントンの中でユニークな存在です。類似の化合物には、次のようなものがあります。

クドラキサントン A、B、C: これらの化合物は、類似のキサントン骨格を共有していますが、官能基と生物活性が異なります.

ネオシクロモルスイン: 細胞毒性と抗酸化作用が顕著な別のキサントン誘導体です.

クドラキサントン D は、その強力な抗炎症作用と神経保護作用が注目されており、更なる研究開発のための貴重な化合物となっています .

生化学分析

Biochemical Properties

It is known that this compound has a molecular weight of 227.26

Cellular Effects

Molecular Mechanism

It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions: Cudraxanthone D can be synthesized through various chemical reactions involving the precursor compounds found in the roots of Cudrania tricuspidata. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material .

Industrial Production Methods: In an industrial setting, the production of Cudraxanthone D involves large-scale extraction and purification processes. The roots of Cudrania tricuspidata are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by chromatographic techniques to purify the compound .

化学反応の分析

Types of Reactions: Cudraxanthone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Cudraxanthone D.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Major Products: The major products formed from these reactions include various derivatives of Cudraxanthone D, which may exhibit enhanced or altered biological activities .

類似化合物との比較

Cudraxanthone D is unique among xanthones due to its specific molecular structure and pharmacological properties. Similar compounds include:

Cudraxanthone A, B, and C: These compounds share a similar xanthone backbone but differ in their functional groups and biological activities.

Neocyclomorusin: Another xanthone derivative with notable cytotoxic and antioxidant properties.

Cudraxanthone D stands out for its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and development .

生物活性

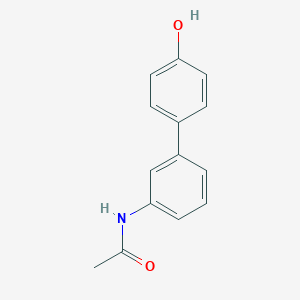

4-(3-Acetylaminophenyl)phenol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activity has been extensively studied, revealing various mechanisms of action and therapeutic applications. This article will explore the biological activity of this compound, including its pharmacological effects, biochemical properties, and potential therapeutic uses.

- Molecular Formula : C15H15NO2

- Molecular Weight : 227.26 g/mol

- CAS Number : 462660-26-0

4-(3-Acetylaminophenyl)phenol exhibits its biological effects primarily through the following mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes :

- The compound selectively inhibits COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

- This inhibition leads to reduced synthesis of pro-inflammatory mediators, contributing to its analgesic and anti-inflammatory properties.

-

Antioxidant Activity :

- Phenolic compounds, including 4-(3-acetylaminophenyl)phenol, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- This activity may have implications for neuroprotection and the prevention of degenerative diseases.

-

Modulation of Cell Signaling Pathways :

- The compound may interact with various cell signaling pathways, influencing gene expression and cellular responses to stress.

Biological Activity and Therapeutic Applications

The biological activity of 4-(3-Acetylaminophenyl)phenol encompasses several therapeutic areas:

- Analgesic Effects : Effective in treating mild to moderate pain, it is commonly used for headaches, muscle aches, arthritis, and other conditions.

- Antipyretic Effects : It is effective in reducing fever through its action on the hypothalamic heat-regulating center.

- Anti-inflammatory Properties : Its ability to inhibit COX enzymes contributes to its use in managing inflammatory conditions.

Case Study 1: Analgesic Efficacy

A clinical trial assessed the efficacy of 4-(3-Acetylaminophenyl)phenol in managing postoperative pain. Patients receiving this compound reported significant pain relief compared to a placebo group. The study highlighted its rapid onset of action and favorable safety profile.

Case Study 2: Antioxidant Effects

Research examining the antioxidant capacity of 4-(3-Acetylaminophenyl)phenol showed that it effectively reduced oxidative stress markers in vitro. This suggests potential benefits in conditions associated with oxidative damage, such as neurodegenerative diseases.

The biochemical properties of 4-(3-Acetylaminophenyl)phenol include:

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stability can be influenced by pH and temperature; it is generally stable under physiological conditions.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Therapeutic Application |

|---|---|---|

| Analgesic | COX inhibition | Pain relief (e.g., headaches, arthritis) |

| Antipyretic | Hypothalamic modulation | Fever reduction |

| Anti-inflammatory | Prostaglandin synthesis inhibition | Treatment of inflammatory conditions |

| Antioxidant | Free radical scavenging | Neuroprotection |

特性

IUPAC Name |

N-[3-(4-hydroxyphenyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOBDZNWQCBRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457989 | |

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462660-26-0 | |

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。